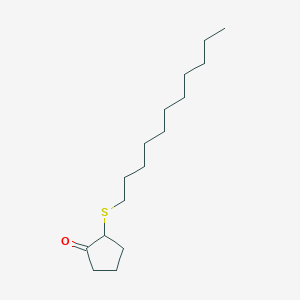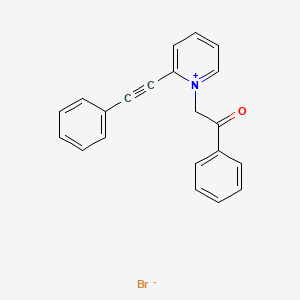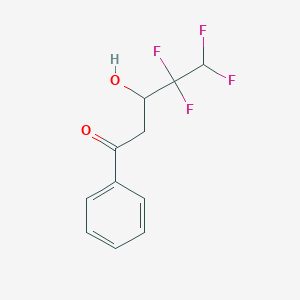
4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one is an organic compound with the molecular formula C11H10F4O2 This compound is characterized by the presence of four fluorine atoms, a hydroxyl group, and a phenyl group attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one typically involves the reaction of a suitable precursor with fluorinating agents. One common method is the fluorination of 3-hydroxy-1-phenylpentan-1-one using a fluorinating reagent such as sulfur tetrafluoride or a similar compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4,4,5,5-tetrafluoro-1-phenylpentane-1,3-dione.
Reduction: Formation of 4,4,5,5-tetrafluoro-3-hydroxy-1-phenylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The hydroxyl and phenyl groups also contribute to its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetrafluoro-3-hydroxy-3-phenyl-1-(2-thienyl)-1-pentanone
- 4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentane-1,3-dione
Uniqueness
4,4,5,5-Tetrafluoro-3-hydroxy-1-phenylpentan-1-one is unique due to its specific arrangement of fluorine atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
105602-59-3 |
|---|---|
Formule moléculaire |
C11H10F4O2 |
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
4,4,5,5-tetrafluoro-3-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H10F4O2/c12-10(13)11(14,15)9(17)6-8(16)7-4-2-1-3-5-7/h1-5,9-10,17H,6H2 |
Clé InChI |
JLQZRPGPQGZMQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(C(C(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


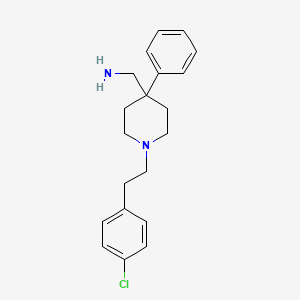
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)

![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
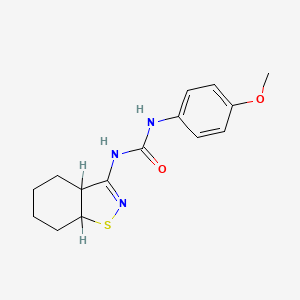
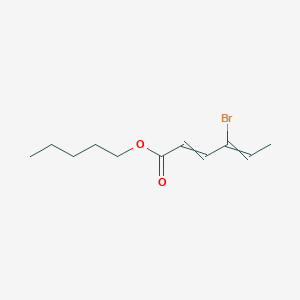
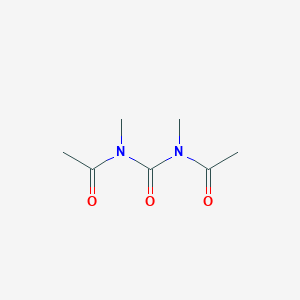
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
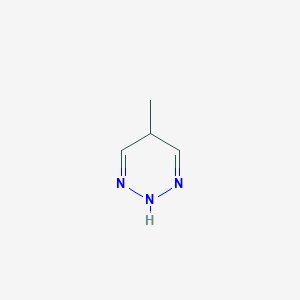
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)

